molecular formula C13H18ClN3O2 B12229087 4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride

4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride

Cat. No.: B12229087
M. Wt: 283.75 g/mol
InChI Key: PDXTWQQQRQGXCA-UHFFFAOYSA-N
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Description

4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a methoxyphenol group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride typically involves the alkylation of pyrazoles with bromomethyl compounds. The reaction is carried out in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction conditions include maintaining a low temperature to control the reactivity and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes using automated reactors. The reaction parameters such as temperature, pressure, and reactant concentrations are optimized to achieve high yields and purity. The final product is often purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the substituent introduced.

Scientific Research Applications

4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyrazole ring and methoxyphenol group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    4-Amino-3,5-dimethylpyrazole: Another pyrazole derivative with an amino group at the 4-position.

    2-Methoxyphenol: A phenol derivative with a methoxy group, similar to the methoxyphenol group in the compound.

Uniqueness

4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride is unique due to its combination of a pyrazole ring, methoxyphenol group, and hydrochloride salt. This unique structure imparts specific chemical and biological properties that are not observed in simpler pyrazole or phenol derivatives .

Properties

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

4-[[(1,4-dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride

InChI

InChI=1S/C13H17N3O2.ClH/c1-9-8-16(2)15-13(9)14-7-10-4-5-11(17)12(6-10)18-3;/h4-6,8,17H,7H2,1-3H3,(H,14,15);1H

InChI Key

PDXTWQQQRQGXCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC(=C(C=C2)O)OC)C.Cl

Origin of Product

United States

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